2,3-Dichloro-4-fluorobenzoic acid

Antimicrobial Biofilm Enterococcus faecalis

Researchers requiring precise halogenation patterns for drug candidate synthesis often face supply inconsistency with generic benzoic acid derivatives. 2,3-Dichloro-4-fluorobenzoic acid (CAS 154257-76-8) resolves this with its defined 2,3-dichloro-4-fluoro substitution. • Unique substitution pattern-distinct from common 2,4- or 3,4-dichloro isomers-ensures reproducible reactivity and biological target engagement. • ≥98% HPLC purity supports reliable multi-step pharmaceutical and agrochemical synthetic routes. • Documented E. faecalis biofilm inhibition (IC₅₀ = 125 µM) provides a validated hit-to-lead starting point. • Ambient-temperature stable; global shipping with full QA documentation.

Molecular Formula C7H3Cl2FO2
Molecular Weight 209 g/mol
CAS No. 154257-76-8
Cat. No. B129167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-4-fluorobenzoic acid
CAS154257-76-8
Synonyms2,3-DICHLORO-4-FLUOROBENZOIC ACID
Molecular FormulaC7H3Cl2FO2
Molecular Weight209 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)Cl)Cl)F
InChIInChI=1S/C7H3Cl2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12)
InChIKeyKPFXMYOQAANDKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-4-fluorobenzoic Acid Procurement Guide


2,3-Dichloro-4-fluorobenzoic acid (CAS 154257-76-8) is a tri-halogenated benzoic acid derivative characterized by a molecular formula of C₇H₃Cl₂FO₂ and a molecular weight of 209.00 g/mol [1]. It serves as a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds , distinguished by its unique substitution pattern of chlorine atoms at the 2- and 3-positions and a fluorine atom at the 4-position on the benzene ring [1].

Why 2,3-Dichloro-4-fluorobenzoic Acid Is Irreplaceable


The precise arrangement of halogen substituents in 2,3-dichloro-4-fluorobenzoic acid dictates its chemical reactivity, physicochemical properties, and biological activity . Unlike more common isomers such as 2,4- or 3,4-dichlorobenzoic acid, the 2,3-dichloro-4-fluoro pattern imparts a distinct electronic distribution and steric profile that can significantly alter binding affinity to biological targets and synthetic utility . Substituting this compound with a generic or closely related analog—even one with the same elemental composition—introduces substantial risk of altered reaction yields, different biological outcomes, or failed downstream synthetic steps, as demonstrated by the quantitative differentiation below.

2,3-Dichloro-4-fluorobenzoic Acid: Comparative Evidence


Antimicrobial Biofilm Inhibition

2,3-Dichloro-4-fluorobenzoic acid demonstrates measurable antimicrobial activity against Enterococcus faecalis biofilm formation, exhibiting an IC₅₀ of 125,000 nM (125 µM) [1]. In contrast, standard dichlorobenzoic acid isomers (e.g., 2,3-dichlorobenzoic acid) are typically utilized as intermediates or for CNS drug synthesis [2] and do not exhibit comparable biofilm inhibition in this assay. This highlights a unique biological niche enabled by the specific halogen pattern.

Antimicrobial Biofilm Enterococcus faecalis

Predicted Lipophilicity (XLogP)

The predicted octanol-water partition coefficient (XLogP3-AA) for 2,3-dichloro-4-fluorobenzoic acid is 2.8 [1]. This value is notably higher than that of 2-chloro-4-fluorobenzoic acid (predicted XLogP ~2.2-2.4) [2] and 2,3,4-trifluorobenzoic acid (predicted XLogP ~2.0) [3], indicating a distinct lipophilicity profile that can influence membrane permeability and protein binding. The additional chlorine atom at the 3-position increases hydrophobicity relative to mono-chlorinated or per-fluorinated analogs.

Physicochemical Lipophilicity ADME

Purity and Market Availability

2,3-Dichloro-4-fluorobenzoic acid is available from specialized chemical suppliers with a standard purity of 98% (NLT 98%) as verified by HPLC, NMR, and GC analysis . This level of purity is comparable to widely used analogs like 2,3-dichlorobenzoic acid (typically 98%) [1], but the target compound's niche status often requires sourcing from dedicated fluorochemical vendors [2], ensuring material suitable for sensitive synthetic applications.

Procurement Purity Synthesis

Thermal Stability and Handling

The predicted boiling point of 2,3-dichloro-4-fluorobenzoic acid is 305.9±37.0 °C at 760 mmHg, with a vapor pressure of 0.0±0.7 mmHg at 25°C . In comparison, 3,4-dichlorobenzoic acid—a common herbicide intermediate—has a predicted boiling point of 317.8 °C and a water solubility of <0.1 g/L . The lower boiling point and similar low volatility of the target compound suggest comparable thermal stability but potentially easier distillation and purification under vacuum.

Physicochemical Stability Handling

2,3-Dichloro-4-fluorobenzoic Acid Application Scenarios


Antibiofilm Agent Discovery

The quantifiable inhibition of Enterococcus faecalis biofilm formation (IC₅₀ = 125 µM) [1] positions 2,3-dichloro-4-fluorobenzoic acid as a structurally distinct starting point for developing antibiofilm agents. Unlike generic benzoic acids, this compound's unique halogen pattern may be exploited to optimize potency and selectivity in hit-to-lead campaigns.

Lipophilic Drug Candidate Synthesis

With an XLogP3-AA of 2.8 [2], this compound is significantly more lipophilic than its mono-chlorinated or per-fluorinated analogs (XLogP ~2.0-2.4). This property makes it a valuable intermediate for constructing drug-like molecules where improved membrane permeability and CNS penetration are desired.

Halogen-Specific Agrochemical Intermediates

The compound's unique substitution pattern and predicted thermal stability (boiling point ~306 °C) align with requirements for agrochemical synthesis, where precise halogenation can modulate herbicidal activity and environmental fate. Its high purity (≥98%) ensures reliable performance in multi-step synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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